molecular formula C21H15NO2 B089689 3-Hydroxy-N-1-naphthyl-2-naphthamide CAS No. 132-68-3

3-Hydroxy-N-1-naphthyl-2-naphthamide

Cat. No. B089689
CAS RN: 132-68-3
M. Wt: 313.3 g/mol
InChI Key: QGZGJNPVHADCFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxy-N-1-naphthyl-2-naphthamide often involves complex reactions that yield a variety of naphthol derivatives. A notable method includes the catalyzed one-pot, three-component synthesis process that efficiently generates 1-amidoalkyl-2-naphthols among other compounds (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015). Another approach is the rhodium-catalyzed oxidative coupling, which facilitates the synthesis of naphtho[1,8-bc]pyran derivatives, indicating the versatility of hydroxy-naphthyl compounds in synthesizing complex polycyclic structures (Mochida, Shimizu, Hirano, Satoh, & Miura, 2010).

Molecular Structure Analysis

Studies focusing on the molecular structure of related hydroxy-naphthyl compounds reveal intricate details about their configurations. For example, the structural analysis of certain hydroxy-naphthyl derivatives through X-ray diffraction and spectroscopic techniques has provided insights into their molecular geometry and intramolecular hydrogen bonding, highlighting the complex interplay between different functional groups within these compounds (Cao & Lu, 2009).

Chemical Reactions and Properties

Hydroxy-naphthyl compounds exhibit a range of chemical behaviors, including participation in ring cleavage and addition reactions. One study detailed the ring cleavage product of 1-hydroxy-2-naphthoate, a related compound, elucidating the reaction mechanisms involved in the phenanthrene-degradative pathway (Adachi, Iwabuchi, Sano, & Harayama, 1999). Another example is the formation of diastereoisomeric atropisomers from the addition of lithiated N,N-dialkyl-1-naphthamides to aldehydes, showcasing the compound's role in stereochemically interesting reactions (Bowles, Clayden, & Tomkinson, 1995).

Physical Properties Analysis

The physical properties of hydroxy-naphthyl compounds, such as melting points, solubility, and crystalline structure, are critical for understanding their behavior in different environments. These properties are often influenced by the compound's molecular structure, including the positioning of hydroxy and naphthyl groups, and play a significant role in determining the compound's applications in various fields of chemistry and materials science.

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-N-1-naphthyl-2-naphthamide, including acidity, basicity, reactivity with various chemical agents, and its role as a catalyst or reactant in organic synthesis, are influenced by its unique molecular structure. Research has shown that hydroxy-naphthyl compounds can act as efficient organocatalysts in certain reactions, indicating their potential utility in organic synthesis and chemical engineering (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).

Scientific Research Applications

  • Chemosensor Development : A study by Changyan Sun et al. (2018) highlighted the use of a 2-hydroxy-1-naphthaldehyde-based chemosensor for selective detection of aluminum ions. This chemosensor displayed an enhancement of fluorescent intensity observable by naked-eye, making it effective for detecting aluminum ions in different solvents (Sun, Miao, Zhang, Li, & Chang, 2018).

  • Liquid Membrane Transport : Kubo et al. (1998) examined N-Hydroxy-N-naphthylbenzamides for their ability to extract and transport Cu(II) ions through a liquid membrane, showcasing their potential in selective metal ion transport (Kubo, Kubo, Kaminaga, & Sakurai, 1998).

  • Fluorescent Property Analysis : The fluorescent property of 3-[(2-hydroxy-1-naphthyl) methylideneamino]benzoic acid was studied by Changyan Sun et al. (2018) for its application as a fluorescent chemosensor for Hg2+ and Al3+ ions. This work demonstrates the versatility of these compounds in creating sensitive detection systems for specific metal ions (Sun, Sun, Qiu, Li, Chang, & Zhang, 2018).

  • Catalytic Synthesis : Leon Shteinberg (2022) discussed the catalytic synthesis of 3-hydroxy-2-naphthoic acid anilide, which is significant in the production of organic pigments, medicines, and pesticides. This study reflects the importance of these compounds in industrial chemical processes (Shteinberg, 2022).

  • Cancer Research : F. Kadlubar et al. (1978) explored the interaction of N-hydroxy-1-naphthylamine with nucleic acids and proteins, forming covalently bound derivatives. This research is crucial in understanding the molecular mechanisms of carcinogenesis and the formation of promutagenic lesions in DNA (Kadlubar, Miller, & Miller, 1978).

  • Supramolecular Chemistry : Das and Goswami (2017) reviewed the use of 2-Hydroxy-1-naphthaldehyde as a building block for developing various sensors in supramolecular chemistry and molecular recognition, highlighting its role in sensing different cations and anions (Das & Goswami, 2017).

  • Environmental Sensing : Kanagaraj et al. (2014) developed a fluorescent “turn-off” sensor for mercury ions using an aminocyclodextrin:3-hydroxy-N-phenyl-2-naphthamide complex. This sensor exhibited high sensitivity and selectivity for mercury ions, indicating its potential for environmental monitoring (Kanagaraj, Bavanidevi, Chow, & Pitchumani, 2014).

Safety And Hazards

While specific safety and hazard information for “3-Hydroxy-N-1-naphthyl-2-naphthamide” is not available, general safety measures for handling such compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-20-13-16-8-2-1-7-15(16)12-18(20)21(24)22-19-11-5-9-14-6-3-4-10-17(14)19/h1-13,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZGJNPVHADCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051671
Record name 3-Hydroxy-N-1-naphthyl-2-naphthamide
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Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-1-naphthyl-2-naphthamide

CAS RN

132-68-3
Record name 3-Hydroxy-N-1-naphthalenyl-2-naphthalenecarboxamide
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Record name C.I. 37560
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Record name Naphthol AS-BO
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-
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Record name 3-Hydroxy-N-1-naphthyl-2-naphthamide
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Record name 3-hydroxy-N-1-naphthyl-2-naphthamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CW Maynard Jr - The Chemistry of Synthetic Dyes …, 1955 - RE Krieger Publishing Company
Number of citations: 1

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